molecular formula C10H17N3O B13210977 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13210977
M. Wt: 195.26 g/mol
InChI Key: KYLDALJUHSAUBF-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a tert-butyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tert-butyl-substituted hydrazine with a pyrrolidine-substituted nitrile oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated oxadiazole derivatives.

Scientific Research Applications

5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity. Additionally, the tert-butyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-triazole
  • 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-thiadiazole
  • 5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxazole

Uniqueness

5-tert-Butyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties compared to triazole, thiadiazole, and oxazole analogs. The oxadiazole ring can enhance the compound’s ability to participate in specific interactions, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-tert-butyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-10(2,3)9-12-8(13-14-9)7-4-5-11-6-7/h7,11H,4-6H2,1-3H3

InChI Key

KYLDALJUHSAUBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2CCNC2

Origin of Product

United States

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